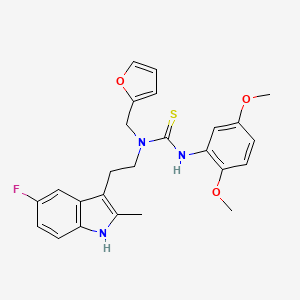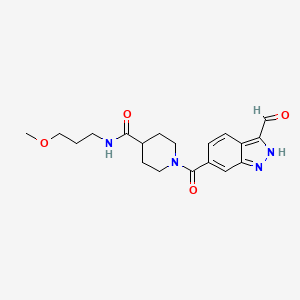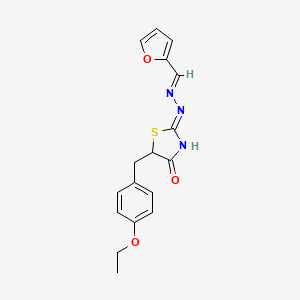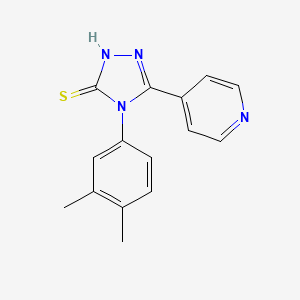
3-(2,5-dimethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H26FN3O3S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Decarboxylative Fluorination
A study by Yuan, Yao, and Tang (2017) discusses a transition-metal-free decarboxylative fluorination method for electron-rich five-membered heteroaromatics, including furan and indole derivatives. This method allows for the synthesis of fluorinated compounds, highlighting potential applications in modifying heteroaromatic compounds with fluorine to enhance their properties, which could be relevant for compounds like the one (Yuan, Yao, & Tang, 2017).
Organosilicon Synthesis
Lebedev et al. (2006) explored the synthesis of isocyanates from furan and thiophene derivatives, which could be relevant for synthesizing thiourea derivatives. The methodology involved silylation and phosgenation steps, suggesting potential synthetic routes for incorporating thiourea functionalities into heteroaromatic systems (Lebedev et al., 2006).
Antiulcer Activity of Furan Derivatives
Research by Felman et al. (1992) on the synthesis and antiulcer activity of furanone derivatives suggests potential therapeutic applications of furan-containing compounds. Although the study focused on furanones, it provides insights into the potential bioactivity of furan derivatives, which could be relevant for assessing the pharmacological potential of the compound (Felman et al., 1992).
Novel Furanyl Derivatives with Pharmacological Activities
A study by Makkar and Chakraborty (2018) on furanyl compounds derived from red seaweed Gracilaria opuntia demonstrated significant anti-inflammatory and antioxidative properties. This research highlights the potential of furanyl derivatives in developing pharmacologically active agents, suggesting possible research directions for the compound (Makkar & Chakraborty, 2018).
Effect of Heteroaromatic Linkers on Dye-Sensitized Solar Cells
Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers, including furan, for use in dye-sensitized solar cells. The study suggests that furan derivatives can play a role in enhancing the efficiency of solar cells, indicating potential applications of the compound in materials science (Kim et al., 2011).
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c1-16-20(21-13-17(26)6-8-22(21)27-16)10-11-29(15-19-5-4-12-32-19)25(33)28-23-14-18(30-2)7-9-24(23)31-3/h4-9,12-14,27H,10-11,15H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJZPHXUDSPSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B2928646.png)


![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)




![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)




